4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCFMVBYAKZRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Formation and Functionalization
A foundational approach to preparing substituted pyrimidines involves condensation reactions between malonate derivatives and guanidine or amidine precursors, followed by selective chlorination.
A representative method for preparing pyrimidine intermediates related to this compound starts with diethyl malonate and acetic acid undergoing nitrosation with sodium nitrite at low temperatures (5–10 °C). This is followed by reduction and formylation in the presence of zinc powder and formic acid to generate formamido-substituted malonate esters. Subsequent cyclization with guanidinium hydrochloride yields 2-amino-4,6-dihydroxy-5-formamidopyrimidine intermediates. Chlorination using quaternary ammonium salts as catalysts then introduces chloro substituents, and fractional hydrolysis under alkaline conditions affords chlorinated pyrimidine derivatives with high purity and yield (up to 74%).
| Step | Reaction Conditions | Key Reagents | Product/Intermediate | Notes |
|---|---|---|---|---|
| A | 5–10 °C, nitrosation | Diethyl malonate, acetic acid, sodium nitrite | Isonitroso diethyl malonate | Low-temperature control critical |
| B | Reflux, reduction & formylation | Zinc powder, formic acid | Formamido diethyl malonate | Reflux, removal of formic acid under vacuum |
| C | Cyclization | Guanidinium hydrochloride, sodium methylate in methanol | 2-amino-4,6-dihydroxy-5-formamidopyrimidine | Acidification to pH 1–2 for precipitation |
| D | Chlorination | Quaternary ammonium salt catalyst, alkali | Chlorinated pyrimidine derivative | Fractional hydrolysis to isolate product |
This multistep sequence is industrially viable due to the use of readily available raw materials, relatively simple purification, and high selectivity.
Introduction of the Cyclopropyl Group at Position 2
The cyclopropyl substituent is generally introduced via nucleophilic substitution or cross-coupling reactions on a suitable pyrimidine intermediate bearing a leaving group at position 2.
A method reported for related pyrimidine derivatives involves reacting 6-hydroxy-2-isopropyl-4-methylpyrimidine with substituted chloromethyl heterocycles in the presence of sodium hydride and tetrabutylammonium bromide (TBAB) in dichloromethane under reflux. This strategy can be adapted for cyclopropyl substitution by employing cyclopropyl-containing alkyl halides or organometallic reagents to substitute at position 2.
| Step | Reaction Conditions | Key Reagents | Product/Intermediate | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Reflux in DCM | Sodium hydride, TBAB, cyclopropyl halide | 2-cyclopropyl substituted pyrimidine | Requires dry conditions and controlled temperature |
Coupling with 5-Methylpyrazin-2-yl Group at Position 6
The attachment of the 5-methylpyrazin-2-yl group at position 6 of the pyrimidine ring is often achieved through cross-coupling reactions such as Suzuki or Stille coupling, or via nucleophilic aromatic substitution if the pyrimidine ring bears a suitable leaving group (e.g., chloro).
In some synthetic routes, pyrazine derivatives are first prepared and then reacted with chlorinated pyrimidine intermediates under catalysis by palladium complexes or under basic conditions to form the desired C–C or C–N bonds.
| Step | Reaction Conditions | Key Reagents | Product/Intermediate | Notes |
|---|---|---|---|---|
| Cross-coupling or substitution | Room temp to reflux, organic solvents | 5-methylpyrazin-2-ylboronic acid or halide, Pd catalyst/base | 6-(5-methylpyrazin-2-yl) pyrimidine derivative | Choice of catalyst and solvent critical for yield |
Research Findings and Analytical Data
- The chlorination step using quaternary ammonium salts allows selective substitution at the 4-position of the pyrimidine ring with high purity (up to 99%) and good yields.
- The cyclopropyl substitution is facilitated by strong bases (NaH) and phase transfer catalysts (TBAB), enabling efficient nucleophilic substitution under mild reflux conditions.
- Coupling with 5-methylpyrazin-2-yl groups can be confirmed by spectral methods such as NMR and IR, where characteristic signals for the pyrazine ring and methyl substituents appear distinctly.
- Molecular docking studies of related pyrimidine derivatives suggest that the substitution pattern significantly affects biological activity, underscoring the importance of precise synthetic control.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: Formation of additional rings through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity :
- Research has shown that pyrimidine derivatives exhibit antitumor properties. For instance, compounds related to 4-chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine have been screened against various tumor systems, demonstrating efficacy in inhibiting cancer cell proliferation .
- A study highlighted the effectiveness of similar pyrimidine derivatives in targeting specific cancer types, suggesting that this compound may also possess similar capabilities.
- Antiviral Properties :
- Enzyme Inhibition :
Case Studies
- Antitumor Screening :
- Biological Activity Assessment :
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The following table compares 4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine with key analogs, highlighting substituent differences and their implications:
Electronic and Steric Effects
- Pyrazine vs. Phenyl Substituents : The 5-methylpyrazin-2-yl group in the target compound introduces nitrogen atoms into the aromatic system, enhancing electron-deficient character compared to the 4-fluorophenyl group in CAS 1354753-95-7. This may improve binding to electron-rich biological targets, such as ATP pockets in kinases .
- Cyclopropyl vs.
Physicochemical Properties
- Solubility : The carboxylic acid derivative (CAS 1165936-28-6) exhibits higher aqueous solubility than the target compound due to ionizable functional groups .
- Lipophilicity : The 4-fluorophenyl analog (CAS 1354753-95-9) is more lipophilic (logP ~2.8 estimated) than the target compound (logP ~2.2), which could influence membrane permeability .
Biological Activity
4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. Its structure can be outlined as follows:
- Molecular Formula : CHClN
- Molecular Weight : 223.66 g/mol
- CAS Number : 122192112
Research indicates that this compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating bacterial infections.
- Antitumor Activity : Preliminary data indicate that the compound may exhibit cytotoxic effects on cancer cell lines, leading to apoptosis.
Biological Activity Data
A summary of biological activity data is presented in the table below:
Case Studies
Several case studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on various cancer cell lines, demonstrating significant growth inhibition at concentrations above 25 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Antimicrobial Testing : In a clinical trial assessing new antimicrobial agents, this compound showed promising results against resistant strains of Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL .
- Pharmacokinetics and Toxicity Profile : A detailed pharmacokinetic study indicated that the compound has a favorable absorption profile with a half-life suitable for therapeutic applications. However, further studies are needed to evaluate long-term toxicity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-Chloro-2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidine, and how can reaction conditions be optimized for high purity?
- The synthesis typically involves multi-step reactions starting with pyrimidine precursors. Critical steps include nucleophilic substitution at the 4-position with chlorine and cyclopropane ring formation via cycloaddition or cross-coupling reactions. Optimization focuses on solvent choice (e.g., THF or DMF), temperature control (0–80°C), and catalysts (e.g., Pd for cross-coupling). Yield and purity are enhanced through column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms cyclopropane geometry via coupling constants.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., C₁₃H₁₂ClN₅).
- HPLC: Quantifies purity (>95% required for biological assays).
- X-ray Crystallography: Resolves ambiguities in stereochemistry or regioselectivity .
Q. What are the primary biological activities reported for this compound, and what assay systems are used?
- Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values ≤25 µg/mL).
- Anticancer Potential: Evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like cisplatin .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyrazine ring) affect biological activity and selectivity?
- Case Study: Replacing the 5-methyl group on pyrazine with electron-withdrawing groups (e.g., Cl, NO₂) increases antimicrobial potency but reduces solubility. Computational docking (e.g., AutoDock Vina) reveals enhanced hydrogen bonding with bacterial DNA gyrase .
- Data Contradiction: Some studies report cytotoxicity in non-cancerous cells (e.g., HEK293), suggesting off-target effects. This necessitates SAR studies to balance efficacy and safety .
Q. What strategies resolve contradictions in reported biological data across different studies?
- Standardized Assay Protocols: Variability in MIC/IC₅₀ values often stems from differences in cell culture conditions or compound solubility. Use of DMSO controls and standardized cell lines (e.g., ATCC) improves reproducibility.
- Meta-Analysis: Cross-referencing data with structurally similar compounds (e.g., 4-chloro-6-methylpyrimidines) identifies trends in activity cliffs .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET Prediction: Tools like SwissADME predict logP (lipophilicity) and bioavailability. For instance, adding hydrophilic groups (e.g., -OH, -NH₂) to the pyrimidine ring reduces logP from 3.2 to 2.1, enhancing solubility.
- Molecular Dynamics Simulations: Assess binding stability to targets like kinase enzymes (e.g., EGFR), identifying residues critical for interaction .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Scalability Issues: Multi-step syntheses often suffer from low yields (e.g., <40% in cyclopropane formation steps). Solutions include flow chemistry for precise temperature control and catalytic systems (e.g., Pd/C) for recyclability.
- Purification: Transition from column chromatography to fractional crystallization reduces solvent waste and cost .
Methodological Best Practices
- Synthesis: Prioritize one-pot reactions to minimize intermediates and improve atom economy.
- Data Validation: Use orthogonal analytical methods (e.g., NMR + HR-MS) to confirm compound identity.
- Biological Testing: Include positive/negative controls and dose-response curves to ensure assay reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
